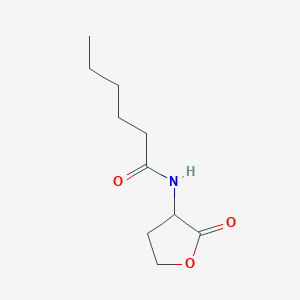

N-Hexanoyl-DL-homoserine lactone

Vue d'ensemble

Description

N-hexanoyl-DL-homosérine lactone: est un membre de la famille des N-acyl-homosérine lactones. Ces composés sont connus pour leur rôle dans la détection de quorum, un mécanisme de communication intercellulaire chez les bactéries. La N-hexanoyl-DL-homosérine lactone est particulièrement importante dans la régulation de l'expression génique chez les bactéries Gram-négatives, telles qu'Escherichia et Salmonella .

Applications De Recherche Scientifique

N-hexanoyl-DL-Homoserine lactone has diverse applications in scientific research:

Chemistry: It is used as a model compound to study quorum sensing and its chemical pathways.

Biology: It plays a crucial role in understanding bacterial communication and biofilm formation.

Medicine: Research focuses on its potential to disrupt bacterial communication, which could lead to new antimicrobial strategies.

Industry: It is used in agriculture to study plant-microbe interactions and enhance crop protection

Mécanisme D'action

Target of Action

N-Hexanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family . AHLs regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .

Mode of Action

The compound interacts with its targets by enabling bacterial cells to regulate gene expression depending on population density . This allows them to undertake collective actions such as the infection of host cells . Some AHLs, including this compound, are potent chemoattractants for human immune cells such as neutrophils .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in quorum sensing, a process that coordinates gene expression in many physiological processes, such as symbiosis, virulence, EPS-production, resistance to oxidative stress, antibiotic production, motility, and biofilm formation .

Pharmacokinetics

It is known that the compound is produced in the rhizosphere , suggesting that it may be absorbed and distributed in the environment.

Result of Action

The compound induces transcriptional changes in Arabidopsis and may contribute to tuning plant growth to the microbial composition of the rhizosphere . It has also been shown to suppress the development of lesions induced by the plant pathogenic fungi B. cinerea . Moreover, it increases root length and shoot diameter when applied to A. thaliana seedlings in a hydroponic growth system at a concentration of 10 µM .

Action Environment

The action of this compound is influenced by environmental factors. It is produced in the rhizosphere , a region of soil in the vicinity of plant roots that is directly influenced by root secretions and associated soil microorganisms. The rhizosphere environment, including factors such as soil type, moisture, and microbial composition, can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

N-Hexanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is involved in quorum sensing, a process of cell-to-cell communication among bacteria . Some N-acylhomoserine lactones, including this compound, are potent chemoattractants for human immune cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating gene expression and impacting cell signaling pathways and cellular metabolism . For instance, it can induce transcriptional changes in Arabidopsis, potentially helping to regulate plant growth to adapt to the microbial composition of the rhizosphere .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced by LuxI autoinducer synthase catalyzed reaction between S-adenosylmethionine and acylated-acyl carrier proteins .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins. The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could play a role .

Méthodes De Préparation

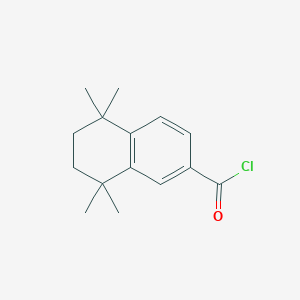

Voies de synthèse et conditions réactionnelles: La N-hexanoyl-DL-homosérine lactone peut être synthétisée par réaction entre la homosérine lactone et le chlorure d'hexanoyle. La réaction se produit généralement en présence d'une base, telle que la triéthylamine, pour neutraliser le sous-produit acide chlorhydrique. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure d'acyle .

Méthodes de production industrielle: La production industrielle de N-hexanoyl-DL-homosérine lactone implique des voies de synthèse similaires mais à plus grande échelle. Le processus comprend des étapes de purification telles que la recristallisation ou la chromatographie pour atteindre les niveaux de pureté élevés requis pour la recherche et les applications .

Analyse Des Réactions Chimiques

Types de réactions: La N-hexanoyl-DL-homosérine lactone subit diverses réactions chimiques, notamment:

Oxydation: Elle peut être oxydée pour former les acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent la convertir en alcools.

Substitution: Elle peut participer à des réactions de substitution nucléophile, où le cycle lactone peut être ouvert ou modifié.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution: Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques ou acides.

Principaux produits:

Oxydation: Acides carboxyliques.

Réduction: Alcools.

Substitution: Diverses lactones substituées ou dérivés à chaîne ouverte.

Applications de la recherche scientifique

La N-hexanoyl-DL-homosérine lactone a des applications diverses dans la recherche scientifique:

Chimie: Elle est utilisée comme composé modèle pour étudier la détection de quorum et ses voies chimiques.

Biologie: Elle joue un rôle crucial dans la compréhension de la communication bactérienne et de la formation de biofilms.

Médecine: La recherche se concentre sur son potentiel à perturber la communication bactérienne, ce qui pourrait conduire à de nouvelles stratégies antimicrobiennes.

Industrie: Elle est utilisée en agriculture pour étudier les interactions plante-microbe et améliorer la protection des cultures

Mécanisme d'action

La N-hexanoyl-DL-homosérine lactone exerce ses effets par le biais de la détection de quorum. Elle se lie à des protéines réceptrices spécifiques dans les bactéries, conduisant à l'activation ou à la répression des gènes cibles. Cette régulation affecte divers comportements bactériens, notamment la virulence, la formation de biofilms et la résistance aux antibiotiques. Les cibles moléculaires comprennent les récepteurs de type LuxR, qui sont des régulateurs transcriptionnels qui modulent l'expression génique en réponse à la présence de N-acyl-homosérine lactones .

Comparaison Avec Des Composés Similaires

Composés similaires:

- N-butyryl-DL-homosérine lactone

- N-octanoyl-DL-homosérine lactone

- N-décanoyl-DL-homosérine lactone

Comparaison: La N-hexanoyl-DL-homosérine lactone est unique en raison de sa longueur de chaîne acyle spécifique, qui influence son affinité de liaison et sa spécificité pour les protéines réceptrices. Cette spécificité détermine son rôle dans différentes espèces bactériennes et son efficacité dans la détection de quorum. Comparée aux homologues à chaîne acyle plus courte ou plus longue, la N-hexanoyl-DL-homosérine lactone présente des activités biologiques et des applications distinctes .

Propriétés

IUPAC Name |

N-(2-oxooxolan-3-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKKPDLNLCPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347943 | |

| Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-28-2 | |

| Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

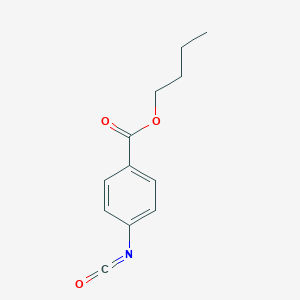

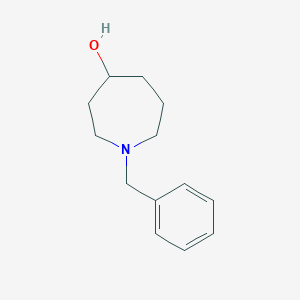

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

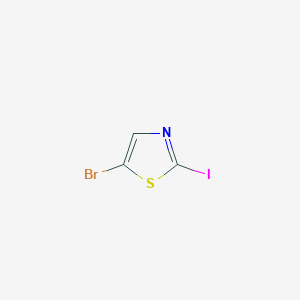

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene](/img/structure/B25428.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)